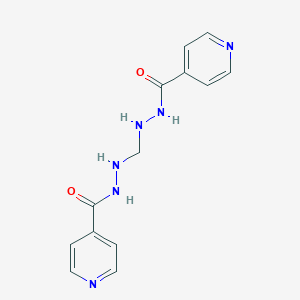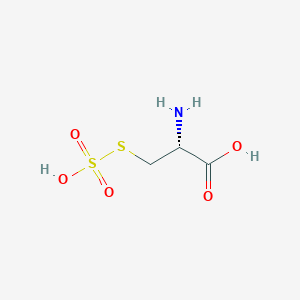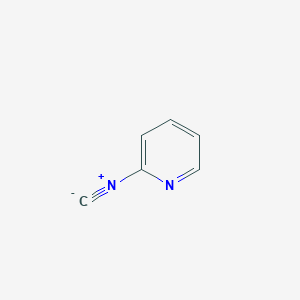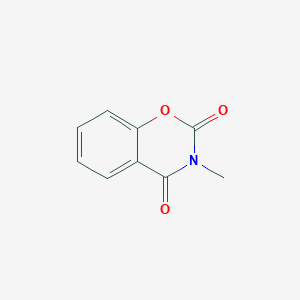
2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-methyl-2,4-dioxo-3,4-dihydrobenzo[f][1,3]oxazine or MDOB.
Mecanismo De Acción
The exact mechanism of action of 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- is not fully understood. However, studies have shown that this compound can act as an electron-transporting material, allowing for efficient charge transport in electronic devices.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl-. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity, making it a potentially safe material for use in electronic devices.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- is its excellent electron-transporting properties, making it an ideal candidate for use in electronic devices. However, one of the limitations of this compound is its relatively low solubility in common organic solvents, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl-. One of the main areas of focus is the development of more efficient and scalable synthesis methods for this compound. Additionally, there is a growing interest in using this compound in the development of high-performance organic electronic devices, such as solar cells and sensors. Finally, there is a need for further studies on the biochemical and physiological effects of this compound to ensure its safety for use in electronic devices.
Conclusion
In conclusion, 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- is a promising compound with potential applications in various fields, particularly in the development of organic electronic devices. Although there is still much to learn about the mechanism of action and biochemical and physiological effects of this compound, its excellent electron-transporting properties make it a valuable material for future research and development.
Métodos De Síntesis
The synthesis of 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- can be achieved through several methods. One of the most common methods is the reaction between 3-methylcatechol and phthalic anhydride in the presence of a catalyst. The resulting product is then purified through crystallization or chromatography.
Aplicaciones Científicas De Investigación
2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of organic electronics. This compound has been found to possess excellent electron-transporting properties, making it an ideal candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Propiedades
Número CAS |
1672-01-1 |
|---|---|
Nombre del producto |
2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- |
Fórmula molecular |
C9H7NO3 |
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
3-methyl-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H7NO3/c1-10-8(11)6-4-2-3-5-7(6)13-9(10)12/h2-5H,1H3 |
Clave InChI |
FBZWKVSQOBDAQR-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2OC1=O |
SMILES canónico |
CN1C(=O)C2=CC=CC=C2OC1=O |
Otros números CAS |
1672-01-1 |
Sinónimos |
3-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



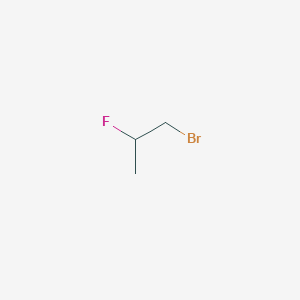
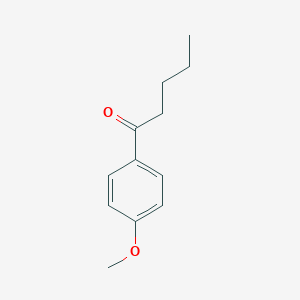
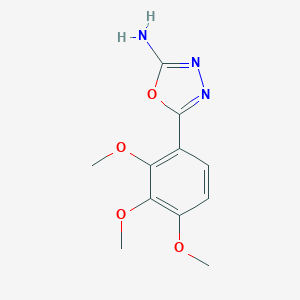
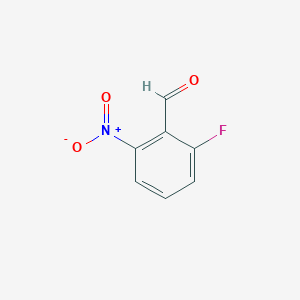
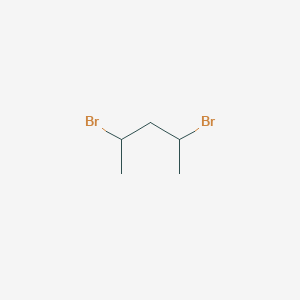
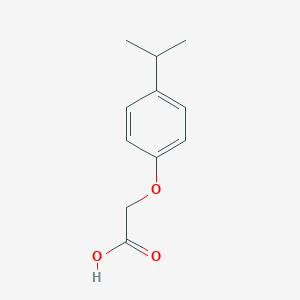
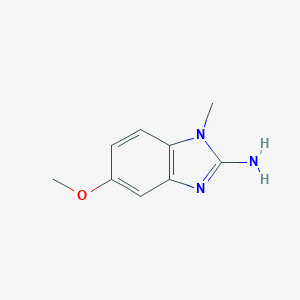
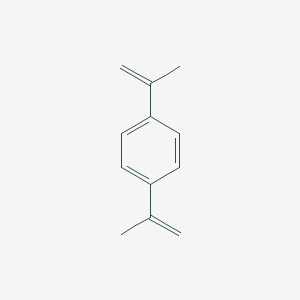
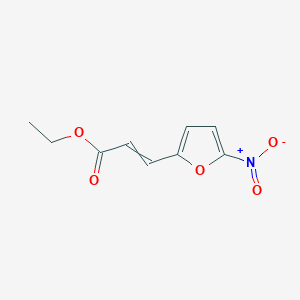

![2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B167519.png)
